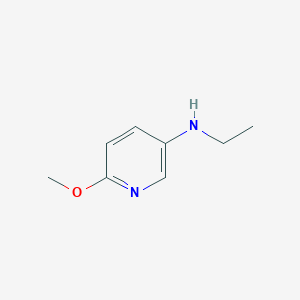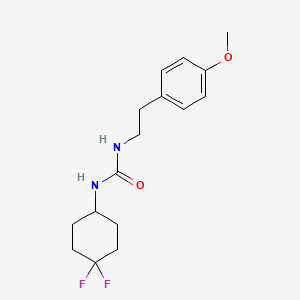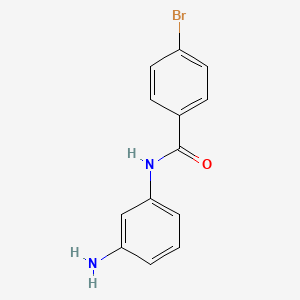
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C25H28N2O4S and a molecular weight of 452.57. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate is complex, involving a quinoline ring, a piperidine ring, and a sulfonyl group. The quinoline ring is an aromatic nitrogen-containing heterocyclic compound that participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate are not detailed in the retrieved papers, it is known that quinoline derivatives can participate in a variety of chemical reactions . These include both intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
Synthesis and Biological Activity
- Studies have explored the synthesis and biological activities of related compounds, such as ethyl piperazinyl quinolinyl chalcone derivatives and sulfonyl hydrazone compounds with piperidine derivatives. These studies indicate a focus on developing novel compounds with potential medicinal chemistry applications, including antimicrobial and anticancer activities. For example, the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction demonstrated efficient catalytic activity and potential for large-scale production, suggesting applications in drug discovery and development (Murugesan, Gengan, & Lin, 2017). Another study on microwave-assisted synthesis of new sulfonyl hydrazones showed significant antioxidant and anticholinesterase activities, pointing towards potential therapeutic applications (Karaman et al., 2016).
Anticancer Research
- Research on propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole nucleus evaluated these compounds as promising anticancer agents, highlighting the role of piperidine derivatives in developing new anticancer drugs. This research underscores the potential of incorporating piperidine and related structures in designing compounds with specific biological activities (Rehman et al., 2018).
Antibacterial and Antifungal Applications
- Several studies have synthesized and evaluated the antibacterial and antifungal activities of fluoroquinolone derivatives and other related compounds. These compounds exhibit promising antimicrobial activities against a range of pathogens, including drug-resistant strains, suggesting their potential use in developing new antimicrobial agents (Srinivasan et al., 2010). This area of research is particularly relevant for addressing the growing concern over antimicrobial resistance.
Molecular Structure and Synthesis Optimization
- The research also extends to the synthesis optimization and molecular structure elucidation of compounds with potential as broad-spectrum antibacterial agents. This includes the development of efficient synthetic methods free of chromatographic purification and suitable for large-scale synthesis, contributing to the pharmaceutical manufacturing process (Hashimoto et al., 2007).
将来の方向性
The future directions for research on Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate and other piperidine derivatives are likely to involve further exploration of their synthesis methods and biological activities . Given the importance of piperidine derivatives in the pharmaceutical industry, there is significant potential for future research in this area .
特性
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-7-5-6-8-22(21)26-16-23(24)32(29,30)20-10-9-17(2)18(3)15-20/h5-10,15-16,19H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAISGIJRCFFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2595758.png)
![1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2595759.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2595761.png)
![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2595762.png)

![4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2595765.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2595767.png)
![3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol](/img/structure/B2595768.png)



![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2595779.png)